molecular formula C17H23N3O2S B2468929 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine CAS No. 1428358-15-9

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine

Cat. No.: B2468929
CAS No.: 1428358-15-9
M. Wt: 333.45
InChI Key: PTENUUIICIIFSE-UHFFFAOYSA-N
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Description

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazole ring can yield imidazolines.

Scientific Research Applications

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.

    Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The furan and imidazole rings can participate in π-π stacking interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-10-15(13(2)22-12)16(21)20-7-4-14(5-8-20)11-23-17-18-6-9-19(17)3/h6,9-10,14H,4-5,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTENUUIICIIFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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